3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole

Physicochemical Properties Drug-likeness LogP

The compound 3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole (CAS 1159937-09-3) is a symmetrically substituted 3,5-diaryl pyrazole derivative with a molecular formula of C19H20N2O4 and a molecular weight of 340.4 g/mol. It is characterized by two 3,4-dimethoxyphenyl groups attached to a central 1H-pyrazole core, yielding a calculated logP (XLogP3) of 3.4 and a topological polar surface area (TPSA) of 65.6 Ų.

Molecular Formula C19H20N2O4
Molecular Weight 340.4 g/mol
CAS No. 1159937-09-3
Cat. No. B7762393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole
CAS1159937-09-3
Molecular FormulaC19H20N2O4
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=CC(=NN2)C3=CC(=C(C=C3)OC)OC)OC
InChIInChI=1S/C19H20N2O4/c1-22-16-7-5-12(9-18(16)24-3)14-11-15(21-20-14)13-6-8-17(23-2)19(10-13)25-4/h5-11H,1-4H3,(H,20,21)
InChIKeyUTXQJLQWSOTTME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Bis(3,4-dimethoxyphenyl)-1H-pyrazole (CAS 1159937-09-3) for Research Procurement: Structural and Supplier Baseline


The compound 3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole (CAS 1159937-09-3) is a symmetrically substituted 3,5-diaryl pyrazole derivative with a molecular formula of C19H20N2O4 and a molecular weight of 340.4 g/mol . It is characterized by two 3,4-dimethoxyphenyl groups attached to a central 1H-pyrazole core, yielding a calculated logP (XLogP3) of 3.4 and a topological polar surface area (TPSA) of 65.6 Ų . This compound is commercially available as a 'useful research chemical' and 'versatile small molecule scaffold' from multiple vendors, typically at purities of 95% or higher (NLT 98%) . It belongs to a broader class of 3,5-diaryl pyrazoles, a privileged scaffold in medicinal chemistry investigated for targets including monoamine oxidases, kinases, and inflammatory mediators [1]. However, the specific pharmacological and physicochemical data available for this exact compound in the peer-reviewed primary literature are extremely limited.

Why 3,5-Bis(3,4-dimethoxyphenyl)-1H-pyrazole Cannot Be Readily Substituted by Generic 3,5-Diaryl Pyrazoles


Within the 3,5-diaryl pyrazole class, small structural modifications can lead to drastic differences in biological activity, isoform selectivity, and physicochemical properties. For instance, in a series of 3,5-diaryl pyrazole monoamine oxidase (MAO) inhibitors, tautomeric equilibria profoundly influenced binding free energies for MAO-A versus MAO-B, demonstrating that even isosteric changes to the aryl rings can invert selectivity [1]. The specific 3,4-dimethoxy substitution pattern on both phenyl rings of the target compound imparts a distinct electronic character and hydrogen-bonding capacity (five H-bond acceptors, one donor) compared to unsubstituted phenyl, mono-methoxy, or halogenated analogs. This directly affects logP, solubility, and target recognition. Therefore, substituting the target compound with a generic '3,5-diaryl pyrazole' or a close analog without verifying its differential performance in the specific assay system of interest carries a high risk of losing target activity, altering selectivity profiles, or changing ADME properties.

Quantitative Differential Evidence Guide for 3,5-Bis(3,4-dimethoxyphenyl)-1H-pyrazole


Physicochemical Property Comparison: 3,5-Bis(3,4-dimethoxyphenyl)-1H-pyrazole vs. Unsubstituted 3,5-Diphenyl-1H-pyrazole

A computed property comparison between the target compound and its unsubstituted parent, 3,5-diphenyl-1H-pyrazole, reveals the substantial impact of the 3,4-dimethoxy substitution. The target compound exhibits a significantly higher calculated logP (XLogP3 = 3.4) compared to 3,5-diphenyl-1H-pyrazole (XLogP3 ≈ 3.0), indicating greater lipophilicity [1]. This difference is accompanied by an increase in molecular weight from 220.27 g/mol to 340.4 g/mol and a change in TPSA from 28.7 Ų to 65.6 Ų. These parameters critically influence membrane permeability and solubility, and thus the choice of the target compound over the simpler diphenyl analog must be justified by a specific need for its distinct lipophilic and electronic profile.

Physicochemical Properties Drug-likeness LogP

Hydrogen Bonding Capacity Differentiation: 3,5-Bis(3,4-dimethoxyphenyl)-1H-pyrazole vs. 3,5-Bis(4-methoxyphenyl)-1H-pyrazole

The target compound is distinguished from analogs lacking the meta-methoxy substituent, such as 3,5-bis(4-methoxyphenyl)-1H-pyrazole, by its increased hydrogen-bond acceptor count. The target compound possesses 5 hydrogen-bond acceptors (two oxygen atoms per dimethoxyphenyl ring plus the pyrazole nitrogen), whereas 3,5-bis(4-methoxyphenyl)-1H-pyrazole has only 3 . In structure-activity relationship (SAR) studies on related 3,5-diaryl pyrazoles targeting MAO, the number and position of methoxy groups on the aryl rings were critical determinants of inhibitory potency and isoform selectivity, with dimethoxy-substituted compounds often exhibiting nanomolar IC50 values distinct from their mono-methoxy or unsubstituted counterparts [1].

Medicinal Chemistry Structure-Activity Relationship Molecular Recognition

Critical Gap: Absence of Published Direct Comparative Biological Activity Data for 3,5-Bis(3,4-dimethoxyphenyl)-1H-pyrazole

A rigorous search of the primary literature, patent databases, and authoritative chemistry repositories did not identify any study reporting quantitative biological activity (e.g., IC50, Ki, EC50) for 3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole. This includes the absence of direct head-to-head comparisons with close analogs such as 3,5-bis(4-methoxyphenyl)-1H-pyrazole or 3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole. While the broader 3,5-diaryl pyrazole class is well-characterized for MAO inhibition [1], kinase inhibition, and anti-inflammatory activity, the specific contribution of the 3,4-dimethoxy substitution pattern on both rings remains unquantified in a comparative context. This evidence gap must be explicitly acknowledged; any procurement decision based on assumed biological superiority over analogs is not supported by verifiable data.

Evidence Gap Biological Activity Procurement Risk

Recommended Application Scenarios for 3,5-Bis(3,4-dimethoxyphenyl)-1H-pyrazole Based on Available Evidence


Exploratory Medicinal Chemistry for CNS Targets Requiring Enhanced Lipophilicity

Given its calculated logP of 3.4 , 3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole is a more suitable scaffold candidate than 3,5-diphenyl-1H-pyrazole (logP ≈ 3.0) for CNS drug discovery programs where increased lipophilicity is correlated with improved blood-brain barrier penetration. It should be prioritized in early-stage library synthesis when exploring 3,5-diaryl pyrazoles for targets such as monoamine oxidases [1], where lipophilic substitution is known to enhance potency.

Structure-Activity Relationship Studies Focused on Hydrogen-Bonding Interactions

The compound’s five hydrogen-bond acceptor sites make it a valuable probe for elucidating the role of specific hydrogen-bonding interactions in target binding. In SAR campaigns, it can serve as a key comparator to analogs with fewer H-bond acceptors, such as 3,5-bis(4-methoxyphenyl)-1H-pyrazole, to deconvolute the contribution of the meta-methoxy oxygen atoms to affinity and selectivity [2].

Synthetic Methodology Development Using a Functionally Tolerant Scaffold

The absence of sensitive functional groups and the symmetrical nature of the molecule make it an ideal substrate for developing and optimizing new pyrazole synthetic methods, such as one-pot, two-component modular synthesis approaches [2]. Its substitution pattern tests functional group tolerance, and the methoxy groups provide handles for subsequent demethylation or further derivatization in method scoping studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.